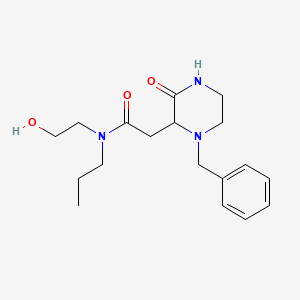
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide, also known as BOPA, is a synthetic compound that has been widely used in scientific research. BOPA is a piperazine derivative that has been shown to have potential therapeutic applications due to its ability to interact with various biological targets.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been widely used in scientific research due to its potential therapeutic applications. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is not fully understood. However, it has been shown to interact with various biological targets such as GABA receptors, adenosine receptors, and voltage-gated sodium channels. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in neuronal excitability, which may contribute to the analgesic and anticonvulsant effects of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide.
Biochemical and Physiological Effects:
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its high potency and selectivity. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have a high affinity for its biological targets, which makes it a useful tool for studying their function. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its limited solubility in water. This makes it difficult to administer 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide to cells or animals in vitro or in vivo. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. One future direction is the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. Additionally, the therapeutic potential of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease should be further explored. Finally, the development of novel drug delivery systems for 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide could overcome its limited solubility and short half-life, which could lead to more effective therapeutic applications.
Conclusion:
In conclusion, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is a synthetic compound that has potential therapeutic applications due to its ability to interact with various biological targets. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments, the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide and novel drug delivery systems could lead to more effective therapeutic applications in the future.
Synthesemethoden
The synthesis of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide involves the reaction of 1-benzyl-3-chloro-2-piperazinone with N-(2-hydroxyethyl)-N-propylacetamide in the presence of a base. The reaction yields 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide as a white crystalline powder with a melting point of 152-154°C.
Eigenschaften
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)-N-(2-hydroxyethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-20(11-12-22)17(23)13-16-18(24)19-8-10-21(16)14-15-6-4-3-5-7-15/h3-7,16,22H,2,8-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMYISRHZWPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1'-[4-(1H-1,2,4-triazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5403423.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(2-methylpyridin-3-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403433.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5403436.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403444.png)

![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)
![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)